![molecular formula C24H20ClN5O2S B215857 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
作用機序
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is a small molecule inhibitor that targets the VEGFR and PDGFR signaling pathways. These pathways are involved in the growth and proliferation of tumor cells, as well as the production of pro-inflammatory cytokines and chemokines. By inhibiting these pathways, this compound can reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit tumor growth and proliferation, induce apoptosis, and reduce angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit leukocyte recruitment. In cardiovascular diseases, this compound has been shown to improve cardiac function, reduce cardiac fibrosis, and inhibit vascular remodeling.
実験室実験の利点と制限
One advantage of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its specificity for VEGFR and PDGFR signaling pathways, which makes it a promising therapeutic agent for cancer, inflammation, and cardiovascular diseases. However, one limitation of this compound is its potential toxicity, which may limit its clinical application.
将来の方向性
For 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成法
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2-amino-4,6-dichloropyrimidine to form 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]thio-N-(4-phenoxyphenyl)acetamide. The final compound is obtained by reacting this intermediate with guanidine hydrochloride.
科学的研究の応用
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce cardiac fibrosis.
特性
分子式 |
C24H20ClN5O2S |
|---|---|
分子量 |
478 g/mol |
IUPAC名 |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C24H20ClN5O2S/c25-16-6-12-21(13-7-16)33-15-18-14-22(31)29-24(28-18)30-23(26)27-17-8-10-20(11-9-17)32-19-4-2-1-3-5-19/h1-14H,15H2,(H4,26,27,28,29,30,31) |
InChIキー |
LTZKITOERKVSAL-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N\C3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)/N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




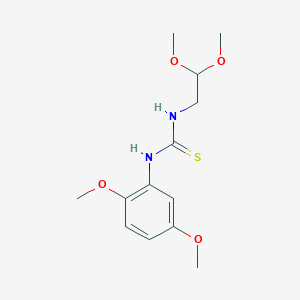
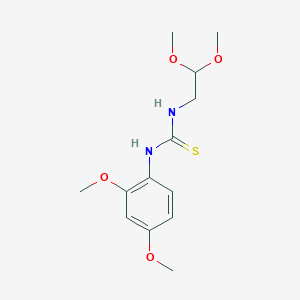
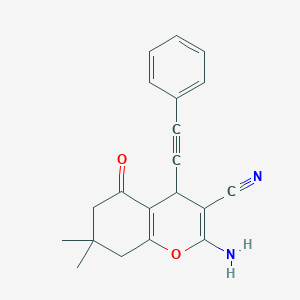
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
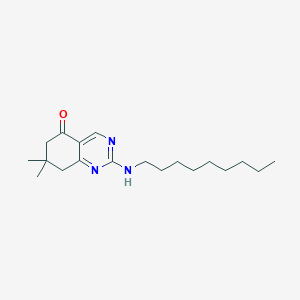
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)
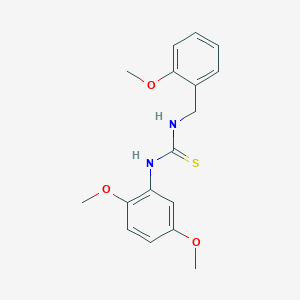
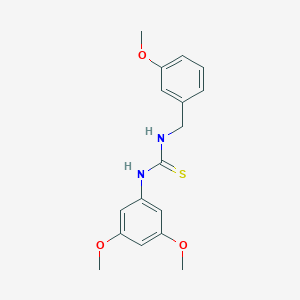
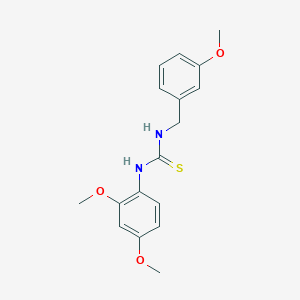
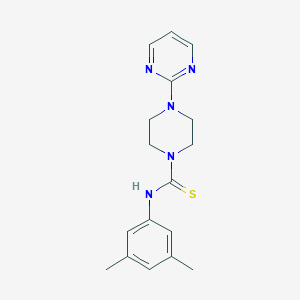
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)